molecular formula C8H11ClN2S B13457427 3-(Aminomethyl)benzene-1-carbothioamide hydrochloride CAS No. 2901095-59-6

3-(Aminomethyl)benzene-1-carbothioamide hydrochloride

Cat. No.: B13457427
CAS No.: 2901095-59-6
M. Wt: 202.71 g/mol
InChI Key: DSBXTGOVCOYHEE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzene-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2S. It is a crystalline solid with a molecular weight of 202.71 g/mol. This compound is known for its potential implications in various scientific fields and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzene-1-carbothioamide hydrochloride typically involves the reaction of 3-(Aminomethyl)benzeneboronic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzene-1-carbothioamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

3-(Aminomethyl)benzene-1-carbothioamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzene-1-carbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)benzene-1-carbothioamide hydrochloride include:

    4-(Aminomethyl)benzene-1-carbothioamide hydrochloride: This compound has a similar structure but differs in the position of the aminomethyl group.

    Thiosemicarbazone derivatives: These compounds share the thioamide functional group and have similar biological activities.

Uniqueness

This compound is unique due to its specific structure and the presence of both aminomethyl and carbothioamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2901095-59-6

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

3-(aminomethyl)benzenecarbothioamide;hydrochloride

InChI

InChI=1S/C8H10N2S.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H

InChI Key

DSBXTGOVCOYHEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)CN.Cl

Origin of Product

United States

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